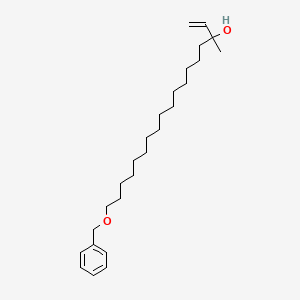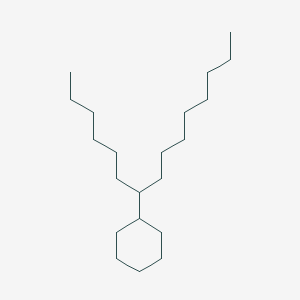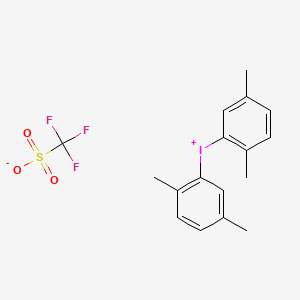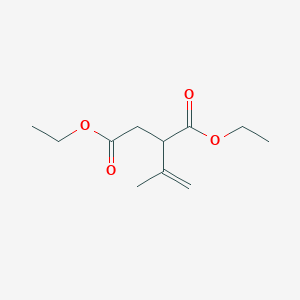
Diethyl 2-(prop-1-en-2-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(prop-1-en-2-yl)butanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of butanedioic acid, featuring a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(prop-1-en-2-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the prop-1-en-2-yl group through an alkylation reaction. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(prop-1-en-2-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Diethyl 2-(prop-1-en-2-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(prop-1-en-2-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl butanedioate: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
Diethyl 2-methylbutanedioate: Features a methyl group instead of the prop-1-en-2-yl group, resulting in different chemical properties.
Uniqueness
Diethyl 2-(prop-1-en-2-yl)butanedioate is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
661487-52-1 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-prop-1-en-2-ylbutanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h9H,3,5-7H2,1-2,4H3 |
InChI Key |
NWLYNDLTIZKQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


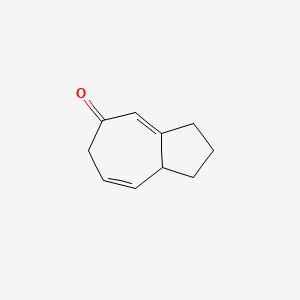
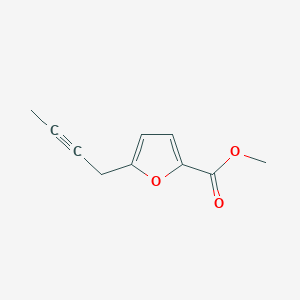
![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
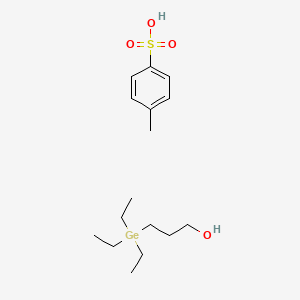
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
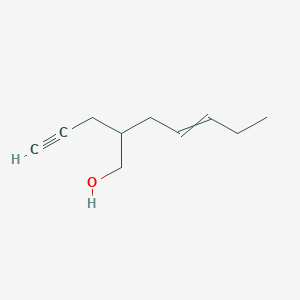
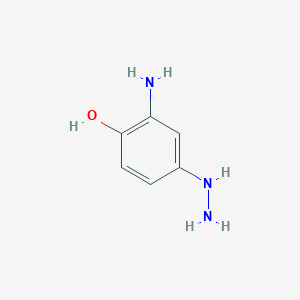
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)
